molecular formula C21H21NO2 B611029 STF-038533 CAS No. 423744-59-6

STF-038533

Cat. No.: B611029
CAS No.: 423744-59-6
M. Wt: 319.4
InChI Key: VWTDJVILBMWATN-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STF-038533 is a small-molecule inhibitor of cyclic AMP response element-binding protein (CREB), a transcription factor overexpressed in acute myeloid leukemia (AML) and linked to poor prognosis, including shorter event-free survival and high relapse rates . Identified via high-throughput screening alongside four other CREB inhibitors (STF-046536, STF-017794, STF-055910, and STF-046827), this compound demonstrates potent suppression of leukemia cell proliferation in KG-1 AML cells . Its mechanism involves downregulating CREB-driven genes such as RFC3, POLD2, and Fra-1, which are critical for AML cell survival and proliferation .

Properties

CAS No.

423744-59-6

Molecular Formula

C21H21NO2

Molecular Weight

319.4

IUPAC Name

2-[(3,5-Dimethylanilino)methylidene]-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C21H21NO2/c1-14-8-15(2)10-18(9-14)22-13-19-20(23)11-17(12-21(19)24)16-6-4-3-5-7-16/h3-10,13,17,22H,11-12H2,1-2H3/b19-13-

InChI Key

VWTDJVILBMWATN-UYRXBGFRSA-N

SMILES

O=C1/C(C(CC(C2=CC=CC=C2)C1)=O)=C/NC3=CC(C)=CC(C)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STF-038533;  STF-038533;  STF-038533; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Efficacy and Selectivity of CREB Inhibitors

Compound IC50 (nM) Efficacy vs. CREB Selectivity (AML vs. Normal Cells)
This compound 410 High >95% Normal Cell Survival
STF-046536 Not Reported Moderate 69.5% Normal Cell Survival
STF-055910 Not Reported Moderate 85.5% Normal Cell Survival
STF-017794 Not Reported Moderate >95% Normal Cell Survival
Cytarabine Not Applicable High Significant Toxicity

Toxicity Profiles

This compound exhibits minimal cytotoxicity toward normal bone marrow cells, with >95% survival at 10 µM after 72 hours, outperforming STF-046536 (69.5% survival) and STF-055910 (85.5% survival) . This contrasts sharply with cytarabine, a standard therapy, which causes substantial toxicity to normal cells .

Mechanistic Insights

For example, STF-046536 and STF-055910, while effective in reducing cell proliferation, lack robust data on gene-specific suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STF-038533
Reactant of Route 2
Reactant of Route 2
STF-038533

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.